4-Deoxy-4-fluoro-d-glucopyranose

Glycolysis Enzyme kinetics Hexokinase

Researchers studying glucose transporter kinetics face confounding metabolic trapping when using 2-FDG. 4-Deoxy-4-fluoro-D-glucose (4-FDG) solves this by entering cells via GLUT (Kₓ=4.6 mM) while resisting hexokinase phosphorylation (Kₘ=80 mM), enabling clean transporter studies. • SGLT1 affinity K₀.₅=0.07 mM vs. SGLT3 K₀.₅=17 mM - superior selectivity for renal/intestinal SGLT imaging • E. coli PTS substrate with uncompetitive β-galactosidase inhibition - bacterial carbohydrate utilization probe • ≥98% purity, white solid, stored at -20°C; available in 25 mg-500 mg research quantities

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B15051138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deoxy-4-fluoro-d-glucopyranose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)F)O
InChIInChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeyFIHYONSINSKFAH-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Deoxy-4-fluoro-D-glucopyranose: Properties & Positioning


4-Deoxy-4-fluoro-D-glucopyranose (4-FDG; CAS: 29218-07-3) is a fluorinated monosaccharide derivative of D-glucose in which the C-4 hydroxyl group is replaced by a fluorine atom. This single-site modification yields a compound that retains structural mimicry of glucose for cellular uptake via GLUT transporters [1], yet exhibits profoundly altered metabolic fate and enzymatic recognition relative to both native glucose and alternative fluorinated analogs such as 2-deoxy-2-fluoro-D-glucose (2-FDG). 4-FDG is employed as a biochemical probe in glycolysis inhibition studies, a radiotracer backbone for PET imaging of glucose metabolism, and an intermediate in the synthesis of SGLT-targeted diagnostic agents [2].

Preserves GLUT1 transporter recognition for cellular uptake studies
Poor hexokinase substrate enables uptake–phosphorylation decoupling
SGLT1 isoform selectivity supports sodium-dependent transport imaging probe design
Bacterial PEP phosphotransferase substrate for sugar utilization pathway studies

Why 4-FDG Cannot Be Replaced


Fluorinated glucose analogs are not interchangeable research tools; the position of fluorine substitution dictates enzymatic recognition, metabolic trapping, and downstream biological effects. 4-FDG exhibits a unique profile relative to 2-FDG, 3-FDG, and native glucose across multiple critical biochemical parameters. Substituting 4-FDG with 2-FDG in a glycolysis inhibition experiment would yield a good hexokinase substrate rather than a poor one [1], while substituting it with 3-FDG would alter toxicity profiles by an order of magnitude [2]. In PET tracer development, the C-4 fluorine modification confers preferential SGLT1 affinity (K₀.₅ = 0.07 mM) versus SGLT3 (K₀.₅ = 17 mM), a selectivity window not achievable with 2-FDG [3]. These quantitative divergences mean that experimental outcomes, tracer biodistribution, and inhibitory specificity are inextricably linked to the precise substitution pattern.

Hexokinase substrate mismatch

2-FDG is a good hexokinase substrate; 4-FDG is poor. Substituting 2-FDG would invert metabolic trapping outcomes.

Toxicity profile divergence

4-FDG toxicity differs substantially from 3-FDG in insect models; substitution may invalidate in vivo experimental baselines.

SGLT isoform selectivity distinct to C-4

4-FDG exhibits preferential SGLT1 over SGLT3 affinity not reproduced by C-2 or C-3 fluoro analogs.

4-FDG vs. Structural Analogs: Quantitative Evidence


Hexokinase Substrate Activity

In a direct head-to-head kinetic study of deoxyfluoro-D-glucopyranoses with yeast hexokinase, 4-FDG was characterized as a poor substrate with a Kₘ value of 8×10⁻² M (80 mM), whereas 2-deoxy-2-fluoro-D-glucose (2-FDG) was a good substrate [1]. This quantitative difference establishes that the C-4 fluorine substitution profoundly impairs phosphorylation by hexokinase compared to C-2 substitution.

Hexokinase Kₘ
Head-to-head
80 mM
Poor hexokinase substrate vs. 2-FDG (good substrate)
Yeast hexokinase assay (1972); Kₘ not directly comparable to 2-FDG units
Glycolysis Enzyme kinetics Hexokinase

Glucose Transporter Affinity

A systematic comparison of transport parameters in human erythrocytes revealed that 4-FDG exhibits a Kₓ value of 4.6 mM, which is nearly identical to that of D-glucose (Kₓ = 4.0 mM) and 4-deoxy-D-xylo-hexose (Kₓ = 4.5 mM) [1]. This indicates that C-4 fluorine substitution does not impair recognition by the erythrocyte glucose transporter (GLUT1).

GLUT1 Affinity Kₓ
Head-to-head
4.6 mM
Near-identical to D-glucose (4.0 mM)
Human erythrocyte transport assay
Membrane transport GLUT Erythrocyte

Toxicity in Insect Model

Comparative toxicity assessment in Locusta migratoria demonstrated that 4-FDG is substantially more toxic than its C-3 isomer. The LD₅₀ for 4-deoxy-4-fluoro-D-glucose was determined to be 0.6 mg/g locust, compared to 4.8 mg/g locust for 3-deoxy-3-fluoro-D-glucose [1].

Insect Toxicity LD₅₀
Head-to-head
4-FDG: 0.6 mg/g vs 3-FDG: 4.8 mg/g
8‑fold more toxic than 3‑FDG
Locusta migratoria model
Toxicology Insect model Fluoride release

SGLT1/SGLT3 Substrate Selectivity

In electrophysiological studies using Xenopus laevis oocytes expressing human SGLT isoforms, 4-FDG displayed a K₀.₅ of 0.07 mM for hSGLT1, representing an approximately 7-fold higher apparent affinity than D-glucose (K₀.₅ = 0.5 mM). In contrast, 4-FDG exhibited a K₀.₅ of 17 mM for hSGLT3, comparable to D-glucose (K₀.₅ = 19 mM) [1].

SGLT Affinity K₀.₅
Head-to-head
4-FDG: hSGLT1 0.07 mM, hSGLT3 17 mM vs D-glucose: hSGLT1 0.5 mM, hSGLT3 19 mM
~7‑fold higher SGLT1 affinity vs. D‑glucose; comparable SGLT3
Xenopus oocyte voltage clamp
SGLT Glucose transport Electrophysiology

Bacterial Phosphotransferase Activity

In frozen-thawed E. coli cells, 4-FDG served as a substrate for the phosphoenolpyruvate (PEP) phosphotransferase system with a phosphorylation rate twice that observed for the isomeric 3-deoxy-3-fluoro-D-glucose [1]. Despite this phosphorylation, 4-FDG is not catabolized and acts as a growth inhibitor in the presence of glucose.

PEP Phosphotransferase Rate
Head-to-head
2× relative to 3‑FDG
Higher bacterial phosphorylation than C‑3 isomer
E. coli ATCC 11775 frozen-thawed cells
Bacterial metabolism Phosphotransferase Glycolysis inhibition

Downstream Glycolytic Enzyme Compatibility

4-FDG-6-phosphate, generated from 4-FDG by hexokinase, was found to be a substrate for yeast glucose phosphate isomerase, and the resulting product 4-deoxy-4-fluoro-D-fructose-6-phosphate was a good substrate for phosphofructokinase [1]. This contrasts with the poor hexokinase substrate activity of the parent 4-FDG, indicating that once phosphorylated, the fluoro analog can proceed through at least two subsequent glycolytic steps.

Downstream Glycolytic Steps
Class-level
Substrate for GPI & PFK (qualitative)
Phosphorylated form enters glycolysis despite poor hexokinase activity
Yeast enzyme assays; class‑level inference
Glycolysis Phosphofructokinase Glucose phosphate isomerase

4-FDG Validated Applications


Decoupling GLUT Uptake from Hexokinase Trapping

Because 4-FDG enters human erythrocytes with a Kₓ (4.6 mM) nearly identical to D-glucose (4.0 mM) [1] yet is a poor substrate for hexokinase (Kₘ = 80 mM) [2], researchers can use this compound to decouple cellular uptake from subsequent phosphorylation. This is particularly valuable in studies aiming to isolate transporter kinetics without the confounding variable of metabolic trapping.

SGLT1-Selective PET Tracer Development

The high apparent affinity of 4-FDG for hSGLT1 (K₀.₅ = 0.07 mM) relative to D-glucose (K₀.₅ = 0.5 mM) [1] provides a favorable scaffold for designing sodium-dependent glucose transporter imaging agents. The α-methyl derivative ([¹⁸F]Me4FDG) leverages this selectivity to enable noninvasive PET monitoring of intestinal and renal SGLT-mediated glucose transport [2].

Catabolite Repression and Growth Inhibition

4-FDG undergoes PEP-dependent phosphorylation in E. coli at twice the rate of 3-FDG [1] and subsequently inhibits growth on glucose and lactose via uncompetitive β-galactosidase inhibition and catabolite repression [2]. This makes 4-FDG a potent tool for dissecting bacterial carbohydrate utilization pathways and phosphotransferase system function.

Post-Hexokinase Glycolytic Flux Analysis

Although 4-FDG is poorly phosphorylated by hexokinase, its 6-phosphate derivative serves as a substrate for glucose phosphate isomerase and phosphofructokinase [1]. This property enables researchers to probe the later stages of glycolysis in systems where the compound can be introduced as the pre-phosphorylated form, bypassing the hexokinase bottleneck.

Application
Selection Property
Validation Focus
Uptake–phosphorylation decoupling studies
Transporter recognition with minimal phosphorylation
Hexokinase-substrate mismatch review
SGLT-targeted transport imaging probe design
SGLT1 isoform affinity profile
Sodium-dependent glucose transport assay context
Bacterial carbohydrate utilization pathway studies
PEP phosphotransferase substrate activity
Growth inhibition and catabolite repression endpoints
Post‑hexokinase glycolytic enzyme compatibility studies
6‑phosphate derivative enzyme substrate profile
GPI and PFK substrate activity review

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